DCAT Maleate

N-methyltransferase inhibition Structure-activity relationship Neuropharmacology

Researchers investigating N-methyltransferase-mediated neurotoxin formation in Parkinsonian models require a tool compound with validated target engagement and structural specificity. Generic 2-aminotetralin analogs fail to recapitulate the potency of the 5,6-dichloro configuration. • Patent-defined 5,6-dichloro-2-aminotetralin scaffold with unique NMT inhibition profile not replicated by mono-chloro or flexible phenylethylamine analogs. • Maleate salt ensures consistent solid-state properties, solubility, and inter-study reproducibility. • Optimized for in vitro mechanistic studies of pre-neurotoxin methylation pathways.

Molecular Formula C14H15Cl2NO4
Molecular Weight 332.18
CAS No. 57915-90-9
Cat. No. B606987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCAT Maleate
CAS57915-90-9
SynonymsDCAT Maleate;  DCAT
Molecular FormulaC14H15Cl2NO4
Molecular Weight332.18
Structural Identifiers
SMILESNC1CC2=C(C(Cl)=C(Cl)C=C2)CC1.O=C(O)/C=C\C(O)=O
InChIInChI=1S/C10H11Cl2N.C4H4O4/c11-9-4-1-6-5-7(13)2-3-8(6)10(9)12;5-3(6)1-2-4(7)8/h1,4,7H,2-3,5,13H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyBESNJBBQZHHFBO-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCAT Maleate: Conformationally Rigid NMT Inhibitor


DCAT Maleate (CAS 57915-90-9) is the maleate salt of 5,6-dichloro-1,2,3,4-tetrahydronaphthalen-2-amine, a synthetic, small-molecule inhibitor of N-methyltransferases (NMT) [1]. Its core, 5,6-dichloro-2-aminotetralin, is a conformationally restricted analog of phenylethylamines, designed to probe and inhibit the methylation of non-methylated pre-neurotoxins, a process implicated in the formation of Parkinson's syndrome neurotoxins [2]. The compound was originally disclosed in a 1975 Eli Lilly patent that specifically claimed dichloro-substituted 2-aminotetralins as distinct from prior mono-chloro analogs [1].

DCAT Maleate: Limitations of Generic Substitution


Generic substitution of DCAT Maleate with other N-methyltransferase inhibitors, particularly mono-chlorinated 2-aminotetralins or flexible phenylethylamine analogs, is not scientifically warranted. The foundational patent explicitly establishes that the dichloro-substitution pattern (5,6- or 6,7-) represents a novel composition of matter distinct from prior art mono-chloro analogs [1]. Critically, structure-activity relationship (SAR) studies on this scaffold demonstrated that the position and degree of chlorine substitution directly modulate potency for serotonin depletion and enzyme inhibition, with the 5,6-dichloro configuration conferring a unique pharmacological profile not replicated by the 6-chloro or 7-chloro analogs [2]. Furthermore, the maleate salt form is selected for its specific physicochemical and pharmaceutical handling properties, which may differ significantly from the free base or alternative salt forms in terms of solubility, stability, and experimental reproducibility.

DCAT Maleate: Evidence of Differentiation


Dichloro vs. Mono-Chloro: Structural Differentiator

DCAT Maleate's core structure, 5,6-dichloro-2-aminotetralin, is explicitly differentiated from prior art mono-chloro-2-aminotetralins in U.S. Patent 3,919,316. The patent states that while 6-chloro-2-aminotetralin was a known rigid analog of 4-chloroamphetamine, the dichloro compounds had not previously been prepared [1]. In comparative in vivo experiments, 6-chloro-2-aminotetralin reduced rat brain 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels, but was 'somewhat less potent in this regard than 4-chloroamphetamine' [1]. The patent thus establishes the dichloro variants as a new chemical class with distinct pharmacological properties compared to the mono-chloro baseline.

N-methyltransferase inhibition Structure-activity relationship Neuropharmacology

Conformational Rigidity vs. Flexible Inhibitors

The 2-aminotetralin scaffold of DCAT Maleate introduces conformational rigidity that is absent in flexible phenylethylamine-based NMT inhibitors like 3,4-dichloroamphetamine. Fuller and Molloy (1977) demonstrated that 2-aminotetralins act as rigid analogs of phenylethylamines, enabling the study of conformational requirements for norepinephrine N-methyltransferase inhibition [1]. This rigidity can translate into differential enzyme binding kinetics and selectivity profiles, as the locked conformation reduces the entropic penalty upon target engagement compared to flexible analogs.

Enzyme inhibition kinetics Conformational analysis PNMT/NMT pharmacology

Maleate Salt: Physicochemical Advantages

DCAT Maleate is specifically claimed as a pharmaceutically acceptable acid addition salt formed with maleic acid [1]. The patent (US 3,919,316) covers salts formed with non-toxic acids including maleate, hydrochloride, sulfate, phosphate, and others [1]. Maleate salts are often selected for their favorable crystallization properties, aqueous solubility, and stability profiles compared to hydrochloride salts. While specific comparative solubility or stability data for DCAT Maleate versus other salt forms are not publicly available, the selection of the maleate counterion is a deliberate formulation choice that affects experimental handling, dissolution rates, and long-term storage.

Pharmaceutical salt selection Solubility optimization Solid-state chemistry

Parkinsonian Neurotoxin Pathway Specificity

DCAT Maleate is characterized by a specific functional application: the prevention of Parkinson's syndrome neurotoxin formation via methylation of non-methylated pre-neurotoxins . This functional annotation distinguishes it from general N-methyltransferase inhibitors (e.g., broad-spectrum NNMT or PNMT inhibitors) that may target different methylation pathways. While many NMT inhibitors act on nicotinamide N-methyltransferase (NNMT) or phenylethanolamine N-methyltransferase (PNMT) with defined anticancer or cardiovascular applications, DCAT Maleate's association with neurotoxin methylation pathways positions it as a neuroscience-specific probe.

Parkinson's disease models Neurotoxin methylation Disease-relevant target engagement

DCAT Maleate: Application Scenarios


Parkinson's Disease Neurotoxin Pathway Research

DCAT Maleate is optimally deployed as a mechanistic probe in in vitro studies of Parkinsonian neurotoxin formation. Its reported ability to inhibit the N-methyltransferase-mediated conversion of non-methylated pre-neurotoxins into active neurotoxins makes it a targeted tool for dissecting this specific pathogenic pathway, as distinct from general neuroprotective agents .

SAR Studies on 2-Aminotetralin NMT Inhibitors

Given its unique 5,6-dichloro substitution pattern and rigid tetralin scaffold, DCAT Maleate serves as a key reference compound in SAR campaigns exploring the impact of halogen substitution and conformational constraint on N-methyltransferase inhibition. Its patent-defined structural novelty ensures it is not redundant with earlier mono-chloro or unsubstituted 2-aminotetralins [1].

Salt Form Differentiation in Preclinical Formulation

The maleate salt form of DCAT provides a defined, consistent solid-state form suitable for reproducible preparation of dosing solutions in animal studies. Researchers requiring a specific, patent-characterized salt with predictable handling properties should specify the maleate salt over the free base or alternate salts to ensure inter-study reproducibility [1].

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